8-Bromo-4-chloro-3-(difluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-chloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivativeThe incorporation of halogens and fluorine atoms into the quinoline structure can significantly enhance its biological activity and physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-3-(difluoromethyl)quinoline typically involves the introduction of bromine, chlorine, and difluoromethyl groups into the quinoline ring. One common method is the electrophilic bromodifluoromethylation of a suitable quinoline precursor. This can be achieved using reagents such as S-(fluoroalkyl)diphenylsulfonium salts, which react with nucleophilic substrates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic bromodifluoromethylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-3-(difluoromethyl)quinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium carbonate can be used in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Cross-coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and unique physicochemical properties .
Scientific Research Applications
8-Bromo-4-chloro-3-(difluoromethyl)quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Industry: It is used in the production of liquid crystals and cyanine dyes, which have commercial applications.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of halogens and fluorine atoms can enhance the compound’s ability to inhibit enzymes and interact with biological membranes. This can lead to the disruption of cellular processes and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4-chloroquinoline: Lacks the difluoromethyl group, which can affect its biological activity and physicochemical properties.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains two trifluoromethyl groups, which can significantly alter its lipophilicity and biological activity.
Uniqueness
8-Bromo-4-chloro-3-(difluoromethyl)quinoline is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group. This combination of substituents can enhance its biological activity and provide unique physicochemical properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
8-bromo-4-chloro-3-(difluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2N/c11-7-3-1-2-5-8(12)6(10(13)14)4-15-9(5)7/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJPSGXRGVYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.